molecular formula C7H9ClN4 B14023631 1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride

1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride

Cat. No.: B14023631
M. Wt: 184.62 g/mol
InChI Key: YMYURDLUVPRRBA-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with a methyl group at the 1-position and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with glyoxal in the presence of ammonium acetate, followed by methylation using methyl iodide . Another approach involves the reaction of 2-aminopyridine with formaldehyde and formic acid, followed by cyclization and methylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as halides, thiols, and amines in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: N-oxides of 1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted imidazopyridines with various functional groups.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as kinases and proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine: Similar structure with a phenyl group at the 6-position.

    1-Methyl-1H-imidazo[4,5-b]pyridine: Lacks the amine group at the 6-position.

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains an amino group at the 2-position and a phenyl group at the 6-position.

Uniqueness

1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group at the 6-position and the methyl group at the 1-position enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

1-methylimidazo[4,5-c]pyridin-6-amine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c1-11-4-10-5-3-9-7(8)2-6(5)11;/h2-4H,1H3,(H2,8,9);1H

InChI Key

YMYURDLUVPRRBA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CN=C(C=C21)N.Cl

Origin of Product

United States

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